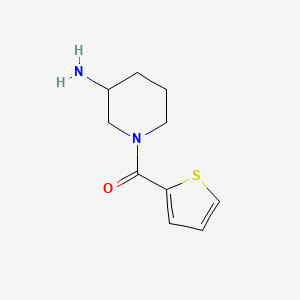

1-(2-Thienylcarbonyl)-3-piperidinamine

Description

Significance of Piperidine (B6355638) Scaffolds in Drug Discovery and Development

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds found in pharmaceuticals and natural alkaloids. researchgate.netarizona.edu Its prevalence is not coincidental; the piperidine motif offers a unique combination of properties that make it highly advantageous in drug design.

The introduction of a piperidine scaffold into a molecule can modulate its physicochemical properties, such as lipophilicity and metabolic stability. elsevier.com These parameters are critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety. The versatility of the piperidine ring is evident in the broad spectrum of pharmacological activities exhibited by piperidine-containing drugs, which include but are not limited to, analgesics, antipsychotics, antihistamines, and anti-cancer agents. researchgate.netugent.be

Below is an interactive data table showcasing a selection of well-known drugs that feature a piperidine scaffold, highlighting the diverse therapeutic areas they address.

| Drug | Therapeutic Class | Key Function |

| Fentanyl | Opioid Analgesic | Potent pain relief |

| Haloperidol | Antipsychotic | Treatment of schizophrenia and other psychotic disorders |

| Donepezil | Acetylcholinesterase Inhibitor | Treatment of Alzheimer's disease |

| Loperamide | Antidiarrheal | Slows down intestinal movement |

| Methylphenidate | CNS Stimulant | Treatment of ADHD |

Relevance of Thiophene-Containing Moieties in Bioactive Molecules

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is another "privileged" structure in medicinal chemistry. nih.gov Its presence in a molecule can significantly influence its biological activity, often imparting favorable interactions with biological targets. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule without a significant loss of activity, while potentially improving other properties such as metabolic stability.

The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for high-affinity binding to target proteins. Thiophene and its derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govnih.govresearchgate.net

A number of FDA-approved drugs contain a thiophene moiety, underscoring its importance in pharmaceutical development. The table below provides examples of such drugs and their therapeutic applications.

| Drug | Therapeutic Class | Key Function |

| Tiotropium Bromide | Anticholinergic | Treatment of COPD |

| Clopidogrel | Antiplatelet | Prevention of blood clots |

| Duloxetine | SNRI Antidepressant | Treatment of depression and anxiety |

| Olanzapine | Atypical Antipsychotic | Treatment of schizophrenia and bipolar disorder |

| Raltitrexed | Antimetabolite | Cancer chemotherapy |

Historical Context and Evolution of Piperidinamine Derivatives in Pharmaceutical Research

The journey of piperidine derivatives in medicine is a long and storied one, with roots in the study of natural alkaloids. nih.gov The initial discovery of the piperidine nucleus in piperine, the pungent compound in black pepper, sparked interest in this heterocyclic system. Early research focused on the isolation and structural elucidation of various piperidine-containing natural products, which laid the groundwork for future synthetic efforts.

The development of synthetic methodologies in the 20th century allowed for the systematic modification of the piperidine scaffold, leading to the discovery of numerous synthetic drugs with a wide range of therapeutic applications. The introduction of an amine functional group onto the piperidine ring, creating piperidinamine derivatives, represented a significant step forward in medicinal chemistry. This modification introduced a new point of interaction and allowed for the exploration of novel structure-activity relationships.

Early examples of bioactive aminopiperidines demonstrated their potential to interact with various biological targets, including receptors and enzymes in the central nervous system. nih.gov This led to the development of piperidinamine-based compounds for a variety of neurological and psychiatric disorders. Over time, the understanding of the structure-activity relationships of piperidinamine derivatives has become more sophisticated, enabling the design of more potent and selective drug candidates. The evolution of this class of compounds continues today, with ongoing research focused on developing novel piperidinamine derivatives with improved efficacy and safety profiles for a variety of diseases. For instance, 4-aminopiperidine (B84694) derivatives have been investigated as potent cognition-enhancing drugs. nih.gov Furthermore, the discovery of 3-aminopiperidines as dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes highlights the ongoing therapeutic importance of this scaffold. researchgate.net

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHUZQWAQLXOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Thienylcarbonyl 3 Piperidinamine

Advanced Synthetic Routes for 1-(2-Thienylcarbonyl)-3-piperidinamine and its Analogs

The development of advanced synthetic routes focuses on efficiency, scalability, and stereochemical control, often combining multiple steps into streamlined processes.

A complete multistep synthesis of an enantiomerically pure target compound, for example, (R)-1-(2-thienylcarbonyl)-3-piperidinamine, can be outlined as follows:

Synthesis of Racemic Precursor: Hydrogenation of N-acetyl-3-aminopyridine using a palladium-on-carbon catalyst can produce racemic N-acetyl-3-aminopiperidine. google.com

Resolution: The resulting racemic mixture is hydrolyzed and resolved using a chiral acid (e.g., dibenzoyl-(D)-tartaric acid) to isolate the desired (R)-3-aminopiperidine enantiomer. google.com

Protection: The resolved (R)-3-aminopiperidine is protected, for instance with a Boc group, to yield (R)-tert-butyl (piperidin-3-yl)carbamate.

Regioselective Acylation: The protected intermediate is acylated with 2-thenoyl chloride at the N1 position.

Deprotection: The Boc group is removed with trifluoroacetic acid to yield the final product, (R)-1-(2-thienylcarbonyl)-3-piperidinamine.

Modern synthetic chemistry offers highly selective methods for constructing the chiral piperidine (B6355638) core. A powerful chemo-enzymatic approach involves the asymmetric dearomatization of activated pyridines. nih.gov This strategy can use a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high precision. nih.gov

Another advanced strategy is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. acs.org This method allows for the highly regio- and enantioselective introduction of aryl groups at the 3-position of a piperidine precursor. The resulting 3-substituted tetrahydropyridine (B1245486) can then be reduced to the final piperidine. This three-step sequence (partial reduction of pyridine, Rh-catalyzed carbometalation, final reduction) provides access to a wide array of enantioenriched 3-substituted piperidines. acs.org These cutting-edge methods offer superior control over stereochemistry compared to traditional approaches.

Derivatization Strategies for Structural Modification of the this compound Scaffold

The this compound scaffold possesses a reactive primary amino group at the C3 position, which serves as a versatile handle for structural modification and the generation of compound libraries for structure-activity relationship (SAR) studies. Common derivatization strategies focus on functionalizing this amine.

Acylation/Sulfonylation: The 3-amino group can be readily acylated with various acyl chlorides or sulfonylated with sulfonyl chlorides in the presence of a base to form a diverse range of amides and sulfonamides, respectively. nih.gov

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions (e.g., using sodium triacetoxyborohydride) produces secondary or tertiary amines, allowing for the introduction of a wide variety of alkyl or arylalkyl substituents.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields corresponding ureas and thioureas, which are important functional groups in medicinal chemistry.

These derivatization reactions enable the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of pharmacological properties.

| Reaction Type | Reagent Class | Functional Group Formed at C3 |

|---|---|---|

| Acylation | Acyl Chlorides (R-COCl) | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |

| Reductive Amination | Aldehydes (R-CHO) or Ketones (R₂C=O) | Secondary/Tertiary Amine (-NHR or -NR₂) |

| Urea Formation | Isocyanates (R-NCO) | Urea (-NHCONHR) |

Modification of the Piperidine Amine Functionality

The primary amine at the 3-position of the piperidine ring is a key site for derivatization, allowing for the introduction of a variety of substituents through several well-established synthetic methods. These modifications can significantly alter the compound's physicochemical properties, such as basicity, polarity, and steric profile.

Alkylation and Reductive Amination:

The primary amine can undergo mono- or di-alkylation through reactions with alkyl halides. However, a more controlled and widely used method for introducing substituents is reductive amination. nih.govchim.it This reaction involves the initial formation of an imine or enamine intermediate by reacting the primary amine with a ketone or aldehyde, followed by reduction with a suitable hydride reagent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov The choice of reducing agent can be critical, with sodium triacetoxyborohydride often being preferred for its mildness and tolerance of a wide range of functional groups. nih.gov

For instance, the reaction of a related N-Boc protected 3-aminopiperidine with ethyl glyoxylate, followed by reduction with NaBH(OAc)₃, yields the corresponding secondary amine acetate (B1210297) derivative. nih.gov This methodology can be extrapolated to this compound for the introduction of a wide array of alkyl and aryl substituents.

Acylation and Sulfonylation:

The nucleophilic nature of the primary amine facilitates its reaction with acylating and sulfonylating agents to form amides and sulfonamides, respectively. Acylation can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). Similarly, sulfonamides can be readily prepared by reacting the amine with sulfonyl chlorides in the presence of a base like triethylamine (B128534) or pyridine. These reactions allow for the introduction of a diverse range of functional groups that can modulate the electronic and steric properties of the molecule.

Table 1: Representative Modifications of the Piperidine Amine Functionality

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, AcOH, CH₂Cl₂ | Secondary or Tertiary Amine |

| Acylation | Acyl Chloride, Et₃N, CH₂Cl₂ | Amide |

| Acylation | Carboxylic Acid, EDC, HOBt, DMF | Amide |

| Sulfonylation | Sulfonyl Chloride, Pyridine, CH₂Cl₂ | Sulfonamide |

Exploration of Substituents on the Thienyl Moiety

The thiophene (B33073) ring in this compound is an aromatic heterocycle that is susceptible to electrophilic substitution reactions. The sulfur atom in the thiophene ring activates it towards electrophilic attack, generally directing substitution to the positions adjacent to the sulfur (α-positions). e-bookshelf.dest-andrews.ac.uk Since the carbonyl group is attached at the 2-position, the primary site for further substitution on the thienyl moiety would be the 5-position.

Electrophilic Aromatic Substitution:

Common electrophilic substitution reactions that can be performed on the thiophene ring include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. ksu.edu.sauobaghdad.edu.iq

Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). st-andrews.ac.uk

Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid, though milder conditions are often preferred to avoid oxidation of the thiophene ring. ksu.edu.sa

Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). st-andrews.ac.uk

The reactivity of the thiophene ring is influenced by the deactivating effect of the carbonyl group at the 2-position. This deactivation makes the ring less reactive than unsubstituted thiophene but still susceptible to substitution under appropriate conditions, primarily at the 5-position. uobaghdad.edu.iq

Metal-Catalyzed Cross-Coupling Reactions:

For more complex modifications, the thienyl ring can be functionalized via metal-catalyzed cross-coupling reactions. rsc.orgnih.gov This typically requires prior halogenation of the thiophene ring (e.g., at the 5-position) to introduce a reactive handle. The resulting thienyl halide can then participate in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net These reactions are powerful tools for introducing a wide variety of aryl, heteroaryl, alkyl, and alkynyl substituents.

Table 2: Potential Substitutions on the Thienyl Moiety

| Position | Reaction Type | Reagents and Conditions | Potential Substituent |

|---|---|---|---|

| 5 | Bromination | NBS, CCl₄ | -Br |

| 5 | Nitration | HNO₃/H₂SO₄ | -NO₂ |

| 5 | Acylation | RCOCl, AlCl₃ | -COR |

| 5 | Suzuki Coupling (from 5-bromo derivative) | ArB(OH)₂, Pd catalyst, base | -Aryl |

| 5 | Sonogashira Coupling (from 5-bromo derivative) | Terminal alkyne, Pd/Cu catalyst, base | -Alkynyl |

Diversification of the Carbonyl Linkage and N-Acylation

Modification of the Carbonyl Group:

The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation converts the amide into a secondary amine, significantly altering the geometry and electronic properties of the linkage between the thiophene and piperidine rings. Another potential modification is the conversion of the carbonyl group to a thiocarbonyl group (C=S) to form a thioamide. nih.gov This is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Thioamides have different steric and electronic properties compared to amides and can exhibit altered biological activities. nih.gov

Alternative N-Acylation Strategies:

A straightforward approach to diversify the structure is to synthesize analogs of this compound by reacting 3-aminopiperidine with a variety of substituted thiophenecarboxylic acids or their corresponding acyl chlorides. acs.org This allows for the introduction of substituents on the thiophene ring prior to its coupling with the piperidine moiety. For example, using 5-bromo-2-thiophenecarboxylic acid or 5-nitro-2-thiophenecarboxylic acid in the acylation step would directly yield the corresponding substituted analogs. This approach provides a modular and efficient way to explore the structure-activity relationships of this class of compounds.

Table 3: Diversification of the Carbonyl Linkage and N-Acylation

| Modification Type | Starting Material | Reagents and Conditions | Resulting Functional Group |

|---|---|---|---|

| Carbonyl Reduction | This compound | LiAlH₄ or BH₃, THF | Methylene bridge (-CH₂-) |

| Thionation | This compound | Lawesson's Reagent, Toluene, heat | Thioamide (-C(S)-) |

| Alternative N-Acylation | 3-Aminopiperidine | Substituted 2-thiophenecarbonyl chloride, base | Substituted 1-(2-Thienylcarbonyl) moiety |

Structure Activity Relationship Sar and Molecular Design of 1 2 Thienylcarbonyl 3 Piperidinamine Derivatives

Systematic SAR Studies of the Piperidinamine Core

The piperidine (B6355638) moiety is a foundational structural element in a vast number of biologically active compounds and is often critical for desired receptor interactions. nih.gov SAR studies on piperidine-based compounds consistently demonstrate that modifications to this core can significantly alter biological activity.

The piperidine ring itself has been identified as a crucial structural component for the activity of certain compounds at specific receptors, such as the histamine (B1213489) H₃ and sigma-1 (σ₁) receptors. nih.gov For instance, the replacement of a piperidine ring with a piperazine (B1678402) moiety can drastically change the binding affinity for these targets. nih.gov

Key findings from SAR studies on various piperidine derivatives highlight several important factors:

Substitution Position: The position of substituents on the piperidine ring is critical. For cocaine analogues, for example, the affinity for the dopamine (B1211576) transporter (DAT) is influenced by the size of the substituent on an attached oxadiazole ring. nih.gov

N-Substituents: A considerable degree of structural variation is often tolerated for N-substituents on the piperidine ring while maintaining high affinity for biological targets. nih.gov Studies on 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) derivatives showed that increasing the size and lipophilicity of N-substituents can improve binding affinity, though the effects on uptake inhibition are less predictable. nih.gov Surprisingly, monoalkyl N-substituted derivatives displayed the highest affinity for the dopamine transporter in that series. nih.gov

Ring Conformation: The stereochemistry and conformational preferences of the piperidine ring directly impact how a molecule interacts with its target. These aspects are crucial for establishing the optimal orientation for binding.

The table below summarizes the impact of modifications to the piperidinamine core on biological activity based on findings from related piperidine derivatives.

| Modification to Piperidinamine Core | Observed Effect on Biological Activity | Target/Assay Example |

| Replacement with Piperazine | Altered receptor affinity profile | Histamine H₃/Sigma-1 Receptors nih.gov |

| Variation of N-Substituent Size | Influences binding affinity and reuptake inhibition | Dopamine Transporter (DAT) nih.govnih.gov |

| Introduction of Bulky Substituents | Can enhance binding affinity up to a certain point | Dopamine Transporter (DAT) nih.gov |

| Alteration of Ring Stereochemistry | Critical for optimal receptor binding | General principle in SAR nih.gov |

Influence of the 2-Thienylcarbonyl Group on Biological Activity

The thiophene (B33073) ring, a component of the 2-thienylcarbonyl group, is a common heterocycle in medicinal chemistry. In the context of SAR, the 2-thienylcarbonyl group influences activity through several mechanisms:

Electronic Properties: The sulfur atom in the thiophene ring imparts specific electronic characteristics that can influence interactions with biological targets.

Hydrogen Bonding: The carbonyl group acts as a hydrogen bond acceptor, which is often a critical interaction for ligand-receptor binding.

Bioisosterism: The thiophene ring is often considered a bioisostere of a benzene (B151609) ring. However, its distinct size and electronic properties can lead to different binding affinities and selectivities. The concept of bioisosteric replacement is a key strategy in medicinal chemistry to enhance activity or improve pharmacokinetic properties. researchgate.netpatsnap.com For instance, replacing an ester group with a bioisosteric 1,2,4-oxadiazole (B8745197) ring in cocaine analogues resulted in a longer duration of action. nih.govresearchgate.net Similarly, exploring replacements for the 2-thienylcarbonyl group could lead to derivatives with improved properties.

Detailed SAR studies on related scaffolds, such as thieno[3,2-d]pyrimidines, have shown that modifications to substituents on the thiophene-containing core can lead to more potent and selective inhibitors of specific enzymes, like PI3Kδ. nih.gov

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional shape of a molecule, or its conformation, is paramount for its interaction with a biological target. The piperidine ring is not planar and typically exists in a chair conformation. Substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these two conformations can significantly impact biological activity. nih.gov

Several factors influence the conformational preferences of the piperidine ring:

Electrostatic Interactions: In piperidinium (B107235) salts, electrostatic interactions between substituents and the protonated nitrogen atom can cause significant conformational changes. nih.gov For polar substituents, a stabilization of the axial conformer is often observed upon protonation. nih.gov

Hyperconjugation and Charge-Dipole Interactions: In fluorinated piperidine derivatives, the conformational preferences are influenced by a combination of charge-dipole interactions, hyperconjugation, steric repulsion, and dipole minimization. researchgate.net

Solvation: The polarity of the solvent can play a major role in stabilizing certain conformers. researchgate.net

Molecular mechanics calculations can quantitatively predict the conformer energies of both free bases and their protonated forms, demonstrating that electrostatic interactions are a primary cause of conformational changes. nih.gov Understanding these conformational dynamics is crucial for designing ligands that present the correct geometry for optimal binding to their target.

Rational Design Principles for Scaffold Optimization and Lead Identification

Rational drug design utilizes the understanding of SAR and ligand-target interactions to create new molecules with improved therapeutic properties. researchgate.netnih.gov The process of moving from an initial "hit" compound to an optimized "lead" is a critical stage in drug discovery. aragen.com

Key principles for the rational design and optimization of the 1-(2-Thienylcarbonyl)-3-piperidinamine scaffold include:

Scaffold Hopping: This strategy involves replacing the core molecular structure (scaffold) while retaining the essential pharmacophoric features required for biological activity. patsnap.comniper.gov.in This can lead to novel compounds with improved properties, such as enhanced metabolic stability or better patentability. niper.gov.in

Bioisosteric Replacement: As mentioned earlier, substituting functional groups with other groups that have similar physical or chemical properties can fine-tune a molecule's activity, selectivity, and pharmacokinetic profile. patsnap.com

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how newly designed molecules will bind. aragen.comnih.gov This allows for the design of compounds with higher affinity and selectivity.

Fragment-Based Drug Design (FBDD): This approach involves screening small molecular fragments to identify those that bind weakly to the target. These fragments can then be grown or linked together to create a more potent lead compound. numberanalytics.com

Pharmacological Profiling and Biological Evaluation of 1 2 Thienylcarbonyl 3 Piperidinamine

In Vitro Pharmacological Assays for Target Identification and Validation

In vitro assays are fundamental in preclinical drug discovery for identifying and validating the biological targets of a novel compound. These assays can be broadly categorized into receptor binding and functional studies, enzyme inhibition and activation assays, and cell-based screens.

The piperidine (B6355638) moiety is a common scaffold in ligands targeting a variety of receptors, particularly in the central nervous system. Radioligand binding assays are a primary tool to determine the affinity of a compound for specific receptors. For instance, studies on derivatives of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), which shares the thienyl and piperidine structures, have demonstrated high affinity for the dopamine (B1211576) transporter (DAT). These studies utilize radiolabeled ligands like [³H]BTCP and [³H]cocaine to assess the displacement by test compounds in rat striatal homogenates, thus determining their binding affinity (IC50 values) drugbank.com.

Functional assays are subsequently employed to determine whether a compound acts as an agonist, antagonist, or modulator of a receptor. For example, in the context of sigma receptors, which are recognized by many piperidine derivatives, functional assays can be performed using radioligand binding in the presence of an allosteric modulator like phenytoin. This can differentiate between sigma-1 receptor (S1R) agonists and antagonists rsc.org.

Based on the activities of related molecules, it is plausible that 1-(2-Thienylcarbonyl)-3-piperidinamine could be profiled for its binding affinity and functional activity at dopamine, serotonin, and norepinephrine transporters, as well as sigma receptors.

Table 1: Receptor Binding Affinities of Structurally Related Benzothienyl Piperidine Derivatives

| Compound | Target | Radioligand | IC50 (nM) |

|---|---|---|---|

| 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) | DAT | [³H]BTCP | 5 |

| BTCP | DAT | [³H]cocaine | 39 |

| N-butyl derivative of BTCP | DAT | [³H]BTCP | 0.3 |

| N-butyl derivative of BTCP | DAT | [³H]cocaine | 60 |

| N-(cyclopropylmethyl) derivative of BTCP | DAT | [³H]BTCP | 1 |

| N-(cyclopropylmethyl) derivative of BTCP | DAT | [³H]cocaine | 23 |

Data derived from studies on BTCP and its N-substituted derivatives, indicating the influence of structural modifications on dopamine transporter (DAT) binding affinity nih.gov.

The thienylcarbonyl and piperidine moieties are also found in compounds designed to inhibit specific enzymes. For example, derivatives containing a thienylcarbonylamino group have been investigated as potential cholinesterase inhibitors for the palliative treatment of Alzheimer's disease asianpubs.org. The inhibitory activity of such compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using spectrophotometric methods, such as the Ellman's method, which measures the enzymatic hydrolysis of acetylthiocholine.

Furthermore, piperidine-containing compounds have been explored as inhibitors of other enzymes like chitin synthase, which is a target for antifungal agents researchgate.net. Enzyme inhibition assays for this compound could therefore be directed towards cholinesterases, as well as other enzymes where either the thienyl or piperidine scaffold has shown activity. The results of such assays are typically expressed as the half-maximal inhibitory concentration (IC50).

Table 2: Cholinesterase Inhibitory Activity of a Related Piperidine Derivative

| Compound | Enzyme | Inhibitory Activity |

|---|---|---|

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Acetylcholinesterase | Active |

| 1-benzyl-4-[2-(N-pyridinylcarbonylamino)ethyl]piperidine | Acetylcholinesterase | More Active |

| 1-benzyl-4-[2-(N-cyclohexylcarbonylamino)ethyl]piperidine | Acetylcholinesterase | Less Active |

This table illustrates the structure-activity relationship of cholinesterase inhibitors, suggesting that the nature of the acyl group attached to the piperidine moiety is crucial for activity asianpubs.org.

Cell-based assays provide a more physiologically relevant context to assess a compound's activity. Phenotypic screens can identify compounds that induce a particular cellular response without a preconceived target. For instance, piperidine-based derivatives have been identified as potent inhibitors of influenza virus replication through high-throughput cell-based screens nih.gov. In such assays, Madin-Darby canine kidney (MDCK) cells infected with an influenza virus are treated with the test compound, and the inhibition of viral replication is measured.

Target-specific cell-based assays can be used to confirm the mechanism of action. For example, if this compound is hypothesized to be an anticancer agent, its antiproliferative activity could be evaluated against a panel of human cancer cell lines using assays like the MTT assay mdpi.comresearchgate.net. Further target engagement can be confirmed using cellular thermal shift assays (CETSA) or by measuring the modulation of a specific signaling pathway within the cell.

Molecular Mechanisms of Action Elucidation

Once a biological target has been identified and validated, elucidating the molecular mechanism of action becomes the next critical step. This involves understanding the direct interaction between the compound and its target and the subsequent effects on cellular signaling pathways.

Computational modeling and biophysical techniques are instrumental in understanding how a ligand interacts with its target protein. Molecular docking studies can predict the binding mode and affinity of this compound to a hypothesized target. These in silico models can be refined and validated using experimental techniques such as X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure of the ligand-protein complex.

For instance, molecular dynamics simulations have been used to study the interaction of piperidine-based ligands with the sigma-1 receptor. These simulations revealed that the basic piperidine nitrogen atom and its substituents form key interactions within a lipophilic binding pocket composed of specific amino acid residues like Leu105, Thr181, and Tyr206 researchgate.net. Such analyses can provide a detailed understanding of the structure-activity relationships and guide the design of more potent and selective analogs.

The binding of a ligand to its target typically initiates a cascade of intracellular events known as a signaling pathway. For example, piperidine and its derivatives have been shown to modulate several crucial signaling pathways involved in cancer progression, such as the NF-κB and PI3K/Akt pathways nih.gov.

Computational Chemistry and Molecular Modeling for Elucidating Biological ActivityNo computational studies, including molecular docking or molecular dynamics simulations, have been published for this compound.

Molecular Dynamics Simulations for Conformational SamplingThere are no molecular dynamics simulations available to analyze the conformational behavior of this compound.

Due to the lack of any scientific data, it is not possible to generate data tables or a list of mentioned compounds as requested. Further research and synthesis of this compound would be required to determine its chemical and biological properties.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

The discovery of novel bioactive molecules structurally related to this compound can be significantly accelerated through the use of computational techniques such as pharmacophore modeling and virtual screening. These methods allow for the efficient exploration of vast chemical libraries to identify compounds with a high probability of exhibiting desired biological activity.

Pharmacophore Model Development

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on its key structural components. The development of such a model would typically involve the following features:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the thienylcarbonyl group can act as a hydrogen bond acceptor.

Hydrogen Bond Donor (HBD): The amine group on the piperidine ring provides a hydrogen bond donor feature.

Aromatic/Hydrophobic Region: The thiophene (B33073) ring represents a key aromatic and hydrophobic feature.

Positive Ionizable Feature: The piperidine nitrogen can be protonated at physiological pH, presenting a positive ionizable center.

These features can be spatially arranged to create a 3D query for virtual screening campaigns. The distances and angles between these features are critical parameters that define the specificity of the model.

Virtual Screening for Analog Discovery

Once a pharmacophore model is established, it can be used as a filter to screen large virtual databases of chemical compounds. This process, known as pharmacophore-based virtual screening, aims to identify molecules from the database that match the spatial arrangement of the pharmacophore features.

The screening process typically involves the following steps:

Database Preparation: Large chemical databases (e.g., ZINC, ChEMBL, Enamine) containing millions of compounds are prepared by generating 3D conformations for each molecule.

Pharmacophore Mapping: The developed pharmacophore model is used to screen the 3D database. Molecules that can adopt a conformation matching the pharmacophore query are retained as "hits."

Filtering and Refinement: The initial list of hits is often large and may contain false positives. Therefore, subsequent filtering steps are applied. These can include applying drug-likeness filters (e.g., Lipinski's rule of five), assessing synthetic accessibility, and performing molecular docking studies to predict the binding affinity and pose of the hit compounds within a putative target's active site.

Illustrative Virtual Screening Workflow and Potential Hits

While a specific virtual screening campaign for this compound has not been published, a hypothetical workflow can be outlined. A pharmacophore model based on the features described above would be used to screen a multi-million compound library. The resulting hits would then be subjected to further computational and, ultimately, experimental validation.

Below is an interactive table showcasing hypothetical data from a virtual screening study for analogs of this compound. This data is illustrative and intended to represent the type of information that would be generated in such a study.

| Hit Compound ID | Molecular Formula | Molecular Weight | Pharmacophore Fit Score | Predicted Affinity (pIC50) |

| VS-Hit-001 | C15H18N2O2S | 290.38 | 0.95 | 7.2 |

| VS-Hit-002 | C14H16N2OS | 260.35 | 0.92 | 6.8 |

| VS-Hit-003 | C16H20N2OS | 288.41 | 0.89 | 6.5 |

| VS-Hit-004 | C13H15N3OS | 261.34 | 0.85 | 6.1 |

Detailed Research Findings from Analog Studies

Although direct experimental data for this compound is scarce, research on structurally related piperidine and thiophene derivatives provides valuable insights. For instance, studies on various N-acylpiperidines have demonstrated a wide range of biological activities, including but not limited to, activity at G-protein coupled receptors (GPCRs) and ion channels. The thiophene ring is a well-known bioisostere of the benzene (B151609) ring and is frequently incorporated into drug candidates to modulate potency, selectivity, and pharmacokinetic properties.

Pharmacophore models and virtual screening have been successfully applied in the discovery of novel ligands for various targets where the piperidine and thiophene moieties are present. These studies have consistently shown that the precise spatial arrangement of hydrophobic, aromatic, and hydrogen bonding features is crucial for biological activity. The insights gained from such studies on related compounds underscore the potential of this compound as a scaffold for the design of novel therapeutic agents and highlight the utility of in silico methods for the exploration of its chemical space.

Analytical Methodologies for Research and Characterization of 1 2 Thienylcarbonyl 3 Piperidinamine

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for the unequivocal structural confirmation of 1-(2-thienylcarbonyl)-3-piperidinamine. Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In ¹H NMR, specific proton signals can be assigned to the thiophene (B33073) ring, the piperidine (B6355638) ring, and the amine group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals confirm the arrangement of protons. Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, from the carbonyl carbon of the amide linkage to the individual carbons of the heterocyclic rings.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₀H₁₄N₂OS). Fragmentation patterns observed in the mass spectrum offer additional structural evidence by showing how the molecule breaks apart, which helps to confirm the connectivity of the thienylcarbonyl and piperidinamine moieties.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. Characteristic absorption bands in the IR spectrum confirm the presence of key structural features. For instance, a strong absorption band indicates the amide carbonyl (C=O) group, while distinct bands reveal the N-H stretching of the primary amine and the amide. Vibrations associated with the C-S bond in the thiophene ring also provide a characteristic signal.

The table below summarizes the expected spectroscopic data for the structural elucidation of this compound.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Signals in the aromatic region (thiophene protons), aliphatic region (piperidine protons), and a broad signal for the amine (NH₂) proton. | Confirms the presence and connectivity of the thiophene and piperidine rings. |

| ¹³C NMR | Resonances for carbonyl carbon, thiophene carbons, and piperidine carbons. | Provides a map of the carbon skeleton of the molecule. |

| Mass Spectrometry (HRMS) | Molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₀H₁₅N₂OS⁺. | Confirms the elemental composition and molecular weight. |

| Infrared (IR) Spectroscopy | Absorption bands around 1630 cm⁻¹ (amide C=O stretch), 3300-3400 cm⁻¹ (N-H stretch of amine), and near 700 cm⁻¹ (C-S stretch). | Identifies key functional groups within the molecule. |

Chromatographic Methods for Purity and Stereoisomeric Analysis (e.g., High-Performance Liquid Chromatography including Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is the primary method used for these purposes.

For purity analysis, a reversed-phase HPLC method is typically developed. This method separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. The presence of the thienylcarbonyl group, a chromophore, allows for straightforward detection using an ultraviolet (UV) detector. The purity is determined by comparing the peak area of the main compound to the total area of all observed peaks.

Since this compound contains a chiral center at the 3-position of the piperidine ring, it exists as a pair of enantiomers. Separating and quantifying these enantiomers is critical, as they may have different pharmacological properties. Chiral HPLC is the standard method for this stereoisomeric analysis. icdd.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com The development of a robust chiral HPLC method is a challenging but necessary step for controlling the stereochemical purity of the compound. mdpi.com In some cases, pre-column derivatization may be employed to enhance the separation and detection of the enantiomers. mdpi.com

The following table outlines a typical set of conditions for the chromatographic analysis of this compound.

| Parameter | Purity Analysis (Reversed-Phase HPLC) | Stereoisomeric Analysis (Chiral HPLC) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water gradient with an additive like formic acid | Isocratic mixture (e.g., Hexane/Ethanol with a basic additive like diethylamine) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the thiophene ring (e.g., 254 nm). | UV at a suitable wavelength (e.g., 254 nm). |

| Purpose | Quantify impurities and determine overall chemical purity. | Separate and quantify the (R)- and (S)-enantiomers. |

Advanced Characterization Techniques in Preclinical Development (e.g., X-ray Crystallography of Co-crystals)

In preclinical development, understanding the solid-state properties of a compound is crucial for formulation and bioavailability. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction can provide an unambiguous determination of the molecular structure of this compound, including its absolute stereochemistry if a suitable crystal is obtained. This technique is also fundamental in the field of crystal engineering, particularly for the development of co-crystals. soton.ac.uknih.gov

Pharmaceutical co-crystals are crystalline structures containing the active pharmaceutical ingredient (API) and one or more co-formers in a specific stoichiometric ratio. By forming co-crystals of this compound with pharmaceutically acceptable co-formers, it is possible to modify its physicochemical properties, such as solubility and stability, without altering the chemical structure of the API itself. X-ray crystallography is used to characterize these co-crystals, revealing the intricate network of non-covalent interactions, such as hydrogen bonds, that hold the crystal lattice together. This structural information is key to understanding and designing improved solid forms of the compound.

The table below lists the type of information that is obtained from an X-ray crystallographic analysis of a this compound co-crystal.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the crystal's unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit that forms the crystal. |

| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms in the molecule. |

| Hydrogen Bonding Geometry | Details of the intermolecular interactions between the API and the co-former. |

| Crystal Packing Arrangement | The overall three-dimensional arrangement of molecules within the crystal structure. |

Future Perspectives and Research Trajectories for 1 2 Thienylcarbonyl 3 Piperidinamine

Exploration of Novel Therapeutic Indications and Repurposing Opportunities

The chemical architecture of 1-(2-Thienylcarbonyl)-3-piperidinamine, featuring both a piperidine (B6355638) and a thiophene (B33073) ring, suggests a broad potential for diverse pharmacological activities. Both structural motifs are considered "privileged structures" in medicinal chemistry, as they are frequently found in a wide range of biologically active compounds and approved drugs. nih.govnih.govresearchgate.net

Repurposing Based on the Thiophene Scaffold:

The thiophene ring is a key component in numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer and anti-diabetic treatments. nih.govrsc.org Thiophene derivatives are known to target enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are central to inflammatory pathways. nih.gov This suggests that this compound could be investigated for chronic inflammatory diseases such as rheumatoid arthritis. nih.gov Furthermore, various substituted thiophenes have shown potential as antibacterial, antifungal, antiviral, and anticancer agents. bohrium.comeurekaselect.com

Exploring Indications from the Piperidine Scaffold:

The piperidine ring is another ubiquitous feature in pharmaceuticals, present in drugs for a multitude of conditions. nih.govijnrd.org Research into piperidine derivatives has revealed their potential in treating complex diseases. For instance, certain derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for Alzheimer's disease therapy. ajchem-a.com The versatility of the piperidine scaffold is also evident in its application in developing antiviral, anti-diabetic, and analgesic medications. ijnrd.org Given this precedent, this compound could be screened for activity in neurodegenerative disorders, viral infections, or metabolic diseases.

| Potential Therapeutic Area | Rationale Based on Parent Scaffold | Key Molecular Targets (Examples) |

| Anti-inflammatory | Thiophene is a known pharmacophore in anti-inflammatory drugs. nih.gov | Cyclooxygenase (COX), Lipoxygenase (LOX) nih.gov |

| Anticancer | Both thiophene and piperidine derivatives have been explored as chemotherapeutic agents. bohrium.comijnrd.org | Various kinases, Tubulin |

| Neurodegenerative Diseases | Piperidine analogs have been designed as multipotent agents for Alzheimer's disease. ajchem-a.com | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) ajchem-a.com |

| Antiviral | Certain piperidine derivatives show activity against viruses like influenza. ijnrd.org | M2 ion channel (influenza A) ijnrd.org |

| Anti-diabetic | Piperidine structures are found in anti-diabetic drugs like voglibose. ijnrd.org | Alpha-glucosidase ijnrd.org |

Development of Advanced Delivery Systems and Formulation Strategies (from a research perspective)

To enhance the therapeutic potential of this compound, future research could focus on advanced drug delivery systems (DDS). The goal of such systems is to improve the pharmacokinetic and pharmacodynamic profiles of a drug, for instance by increasing its stability, solubility, and bioavailability, or by enabling targeted delivery to specific tissues. nih.gov

From a research perspective, several formulation strategies could be explored:

Nanoparticle-based Systems: Encapsulating the compound in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), could protect it from premature degradation and control its release profile. nih.gov These systems can be engineered to target specific cells or tissues, potentially reducing off-target effects.

Lipid-based Formulations: Liposomes and solid lipid nanoparticles (SLNs) could be employed to improve the solubility and absorption of the compound, particularly if it exhibits poor water solubility.

Hydrogels: For potential topical or localized applications, incorporating this compound into a hydrogel matrix could provide sustained release at the site of action. nih.gov

These advanced formulations could be crucial in overcoming challenges associated with small molecule drugs, such as poor bioavailability or the need for frequent administration. nih.gov

Integration with Multi-Omics and Systems Biology Approaches for Comprehensive Understanding

A deeper understanding of the mechanism of action of this compound can be achieved by integrating multi-omics and systems biology approaches. nih.gov Rather than studying a single molecular target, these methods provide a holistic view of the biological system, analyzing the complex interactions between genes, proteins, and metabolites. nih.govsemanticscholar.org

Transcriptomics (RNA-seq): Can reveal how the compound alters gene expression in target cells, providing clues about the pathways it modulates.

Proteomics: Can identify the proteins that directly bind to the compound or whose expression levels change upon treatment, helping to pinpoint its molecular targets and off-target effects. researchgate.net

Metabolomics: Can analyze changes in metabolic pathways, offering insights into the functional consequences of the drug's action. semanticscholar.org

By integrating these different "omics" layers, researchers can construct comprehensive network models of the drug's effect. nih.govhilarispublisher.com This systems-level understanding is invaluable for identifying predictive biomarkers of response, understanding potential mechanisms of resistance, and discovering novel therapeutic applications. nih.gov

Addressing Research Gaps and Challenges in Piperidine Chemistry and Thiophene-Containing Scaffolds

While the piperidine and thiophene scaffolds are well-established in medicinal chemistry, challenges and research gaps remain. Future work on this compound will benefit from advances that address these issues.

One of the primary challenges in piperidine chemistry is the synthesis of complex, three-dimensional, and highly substituted derivatives. news-medical.net Traditional synthetic methods can be lengthy and inefficient. researchgate.netnews-medical.net Recent innovations, such as combining biocatalytic C-H oxidation with radical cross-coupling, offer more streamlined and cost-effective ways to create these complex molecules. news-medical.net Applying such modern synthetic strategies could facilitate the generation of analogs of this compound for structure-activity relationship (SAR) studies, leading to compounds with improved potency and selectivity.

For thiophene-containing scaffolds, a key research area is understanding their metabolic fate. The metabolism of the thiophene ring can sometimes lead to the formation of reactive metabolites. nih.gov A thorough investigation into the metabolism of this compound is essential to assess its potential for bioactivation and to design second-generation compounds with improved metabolic stability. Furthermore, exploring thiophene as a bioisosteric replacement for other aromatic rings, like a phenyl group, can be a valuable strategy to enhance a compound's physicochemical properties and binding affinity. nih.gov

| Research Area | Key Challenge / Gap | Potential Future Direction |

| Piperidine Synthesis | Difficulty in creating complex, 3D-substituted piperidines efficiently. news-medical.net | Adoption of modern modular strategies like biocatalysis and nickel electrocatalysis to streamline synthesis. news-medical.net |

| Thiophene Metabolism | Potential for the formation of reactive metabolites. nih.gov | In-depth metabolic profiling and designing analogs with improved metabolic stability. |

| Scaffold Optimization | General need for greater efficacy and fewer side effects in drug candidates. rsc.org | Utilizing thiophene as a bioisostere for other rings to improve physicochemical and pharmacological properties. nih.gov |

Q & A

Q. How can researchers reconcile conflicting results in structure-activity studies (e.g., unexpected potency in vitro vs. in vivo)?

- Methodology :

- Hypothesis Testing : Evaluate metabolic stability (e.g., liver microsome assays) or protein binding (e.g., SPR analysis) to explain discrepancies.

- Data Integration : Combine SAR data with pharmacokinetic modeling (e.g., PBPK) to refine bioactivity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.